AD 198

概要

説明

準備方法

合成経路と反応条件

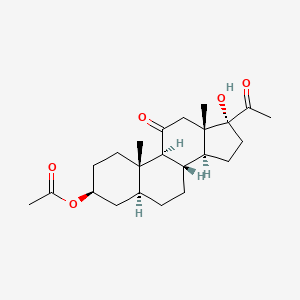

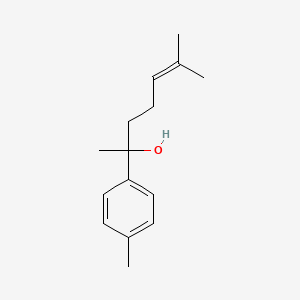

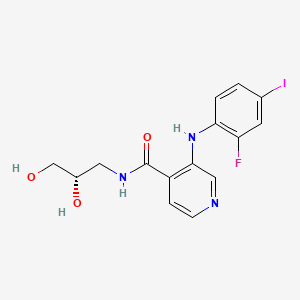

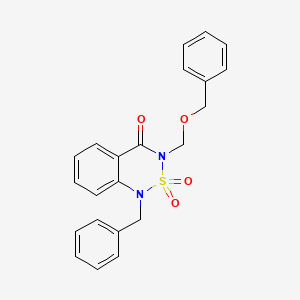

AD 198は、アドリアマイシンから出発して、一連の化学反応によって合成されます。 合成は、アドリアマイシンをバレル酸でエステル化することで、N-ベンジルアドリアマイシン-14-バレレートを生成します . 反応条件には、通常、エステル化プロセスを促進するために有機溶媒と触媒を使用することが含まれます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件を使用することが含まれます . 生産プロセスは、収率を最大化し、不純物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類

AD 198は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundの酸化はキノン誘導体の生成につながる可能性があり、還元はヒドロキノン誘導体の生成につながる可能性があります .

科学研究への応用

This compoundは、次のものを含む、幅広い科学研究の応用範囲を持っています。

科学的研究の応用

AD 198 has a wide range of scientific research applications, including:

作用機序

AD 198は、主にタンパク質キナーゼCデルタ(PKC-デルタ)の活性化を介して効果を発揮します。 この化合物は、PKC-デルタのC1b調節ドメインに結合し、その活性化につながります . 活性化されたPKC-デルタはミトコンドリアに移行し、そこでミトコンドリアの形態と機能に関与する重要な酵素であるリン脂質スクランブラーゼ3(PLS3)をリン酸化します . このリン酸化事象は、がん細胞のアポトーシスを誘発します .

類似化合物との比較

AD 198は、多剤耐性メカニズムを回避する能力のために、他のアントラサイクリンとは異なります。 類似の化合物には、次のものがあります。

アドリアマイシン(ドキソルビシン): This compoundはアドリアマイシンから誘導されていますが、より高い親油性と低い心毒性を示します.

エピルビシン: 同様の抗腫瘍活性を持つ別のアントラサイクリンですが、薬物動態が異なります.

ダウノルビシン: アドリアマイシンと構造が似ていますが、主に白血病の治療に使用されます.

This compoundは、その独特の作用機序と薬剤耐性を克服する能力により、がん研究と治療において貴重な化合物となっています .

特性

IUPAC Name |

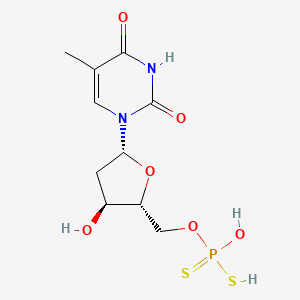

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKSGXMOHXEUJY-YWVRLZQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243893 | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98983-21-2 | |

| Record name | 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98983-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyladriamycin-14-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzyladriamycin-14-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

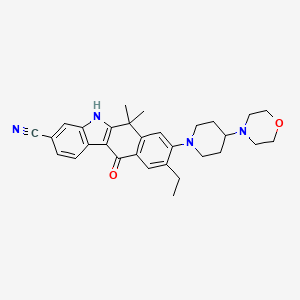

Q1: How does AD 198 differ from traditional anthracyclines like doxorubicin in terms of its mechanism of action?

A1: Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, this compound exerts its cytotoxic effects by binding to the C1b regulatory domain of protein kinase C (PKC) isoforms. [, ] This interaction leads to enzyme activation and triggers apoptosis in various cell lines. [, ]

Q2: What is the role of PKC-δ in this compound-induced apoptosis?

A2: PKC-δ plays a crucial role in this compound-induced apoptosis. Studies show that inhibiting PKC-δ with rottlerin or using a dominant-negative PKC-δ expression vector protects cells from this compound-induced cell death. [] this compound activates PKC-δ holoenzyme, leading to mitochondrial membrane depolarization (Δψm) and cytochrome c release, ultimately triggering apoptosis. []

Q3: Can Bcl-2, a known inhibitor of apoptosis, block this compound-induced cell death?

A3: Interestingly, this compound can overcome the anti-apoptotic effects of Bcl-2. [] Even in cells overexpressing Bcl-2, this compound effectively induces apoptosis, highlighting its ability to bypass this common resistance mechanism. []

Q4: Does this compound induce apoptosis through the mitochondrial permeability transition pore complex (PTPC)?

A4: No, this compound-mediated apoptosis operates independently of PTPC activation. Studies using cyclosporin A, a PTPC inhibitor, show no impact on this compound-induced Δψm and cytochrome c release, suggesting an alternative mechanism for mitochondrial involvement. []

Q5: What is the role of phospholipid scramblase 3 (PLS3) in this compound-induced apoptosis?

A5: this compound-activated PKC-delta phosphorylates PLS3 at Thr21, a critical step in this compound-induced apoptosis. [] Overexpressing PLS3 enhances sensitivity to this compound, while downregulating it decreases sensitivity, highlighting its importance in the apoptotic pathway. []

Q6: What modifications differentiate the structure of this compound from doxorubicin?

A6: this compound incorporates two key structural modifications compared to doxorubicin: an N-benzyl substitution on the glycosidic amine and a 14-valerate side chain. [, ] These modifications contribute to its unique pharmacological properties. []

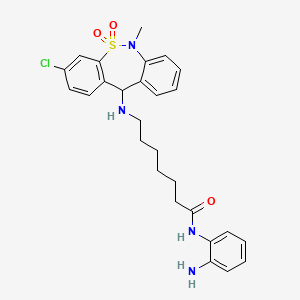

Q7: How do the N-benzyl and C14-valerate substitutions contribute to this compound's ability to circumvent multidrug resistance?

A7: Both substitutions are essential for this compound's ability to overcome P-glycoprotein-mediated drug efflux, a common multidrug resistance mechanism. The C14-valerate substitution, in particular, plays a critical role in its cytoplasmic localization and resistance to P-glycoprotein. [, ]

Q8: Does altering the length of the 14-O-acyl chain affect the pharmacological properties of this compound?

A8: Yes, modifying the 14-O-acyl chain length impacts this compound's cytotoxicity and its ability to bypass multidrug resistance mechanisms. Studies using congeners with varying chain lengths revealed that a minimum of five carbons (as in valerate) is crucial for optimal activity and P-glycoprotein circumvention. []

Q9: How does the cross-resistance profile of this compound differ from traditional multidrug resistance mechanisms?

A9: Unlike multidrug resistance mediated by P-glycoprotein, MRP, or altered topoisomerase II activity, this compound resistance exhibits high structural specificity. [] Cross-resistance is primarily observed with compounds sharing structural similarities and cytoplasmic localization like this compound. []

Q10: Is the 14-O-valerate moiety in this compound susceptible to cleavage?

A10: Yes, the 14-O-valerate ester linkage in this compound can undergo enzymatic and non-enzymatic cleavage, leading to the formation of N-benzyladriamycin (AD 288). [] This metabolic conversion influences this compound's overall cytotoxicity. []

Q11: Does this compound exhibit cardiotoxicity, a significant side effect of doxorubicin?

A11: Despite possessing the quinone ring structure associated with doxorubicin's cardiotoxicity, this compound demonstrates a favorable cardiac safety profile. In fact, it exhibits cardioprotective properties attributed to its activation of PKC-ε, a key player in cardioprotective signaling pathways. [, ]

Q12: What are the potential benefits of combining this compound with doxorubicin in cancer treatment?

A12: Combining low doses of this compound with doxorubicin shows promise in mitigating doxorubicin-induced cardiomyopathy while preserving its antitumor effects. [] This strategy could improve the therapeutic window of doxorubicin-based chemotherapy. []

Q13: What is the role of the scavenger receptor type B1 (SR-B1) in this compound delivery to tumor cells?

A13: Myristoyl-5A (MYR-5A) nanotransporters, designed to deliver this compound, utilize SR-B1 for targeted delivery to Ewing sarcoma cells. [] This selective uptake mechanism enhances therapeutic efficacy and minimizes off-target effects. []

Q14: Can this compound overcome resistance mediated by nuclear factor kappaB (NF-κB)?

A14: Yes, this compound and AD 445, both 14-O-acylanthracyclines, can bypass NF-κB-induced chemoresistance. [] Although these compounds activate NF-κB through PKC-δ and NAK pathways, this activation does not protect cells from their cytotoxic effects. []

Q15: Does this compound show promise as a potential therapeutic option for specific cancers?

A15: Preclinical studies indicate that this compound exhibits antitumor activity against various cancers, including:

- Ewing sarcoma: this compound delivered via MYR-5A nanotransporters shows efficacy in preclinical models of Ewing sarcoma. []

- B-cell malignancies: Targeted liposomal formulations of this compound demonstrate potential for treating B-cell malignancies by selectively targeting specific cell surface markers. []

- Multiple myeloma: this compound demonstrates potent anti-tumor activity in TRAF3-deficient mouse B lymphoma and human multiple myeloma models. [, ]

- Canine transitional cell carcinoma and osteosarcoma: this compound effectively inhibits the growth of these canine cancer cells in vitro, suggesting potential veterinary applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)

![10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol](/img/structure/B1194241.png)